molecular formula C21H29FN2O2 B10840116 1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea

1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea

Cat. No.: B10840116
M. Wt: 360.5 g/mol
InChI Key: PVCKSZSZTVYJKW-UHFFFAOYSA-N
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Description

1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea is a synthetic compound that combines the unique structural features of adamantane and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea typically involves the reaction of adamantane derivatives with fluorophenoxy butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, including those involved in inflammation and pain .

Comparison with Similar Compounds

Uniqueness: 1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea stands out due to the presence of the fluorophenoxy group, which imparts unique electronic and steric properties. This makes the compound particularly effective in certain biological applications, such as enzyme inhibition, where the fluorine atom can enhance binding affinity and specificity .

Properties

Molecular Formula

C21H29FN2O2

Molecular Weight

360.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-[4-(4-fluorophenoxy)butyl]urea

InChI

InChI=1S/C21H29FN2O2/c22-18-3-5-19(6-4-18)26-8-2-1-7-23-20(25)24-21-12-15-9-16(13-21)11-17(10-15)14-21/h3-6,15-17H,1-2,7-14H2,(H2,23,24,25)

InChI Key

PVCKSZSZTVYJKW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCOC4=CC=C(C=C4)F

Origin of Product

United States

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